N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Overview
Description
N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation : Benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, with a key intermediate similar to the queried compound, have been synthesized and evaluated for anti-microbial and anti-oxidant activities. This indicates potential applications in developing antimicrobial agents (Ravindernath et al., 2013).
Catalysis in Alkene Epoxidation : An acetamide derivative with terminal imidazole rings, resembling the queried compound, has been used as a catalyst for alkene epoxidation, suggesting applications in chemical synthesis processes (Serafimidou et al., 2008).
Antibacterial Activity : Compounds synthesized from benzimidazole and mercapto-pyrimidine, structurally similar to the queried compound, have shown antibacterial activity, indicating potential in antimicrobial drug development (Gullapelli et al., 2014).
Anticancer Agents : The synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which share a similar molecular structure, have been studied for their anticancer activity. This suggests potential applications in cancer treatment research (Evren et al., 2019).
Anthelmintic Activity : N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide derivatives, similar in structure to the queried compound, have been synthesized and shown good anthelmintic activity, indicating potential in parasitic worm treatment research (Kumar & Sahoo, 2014).
Optical Activity and Sulfur-Transfer Reactions : Studies on 1H-imidazole 3-oxides derived from amino acid esters, related to the queried compound, have explored their transformation into various derivatives, suggesting applications in the study of chiral compounds and sulfur-transfer reactions (Jasiński et al., 2008).
Properties
IUPAC Name |
N-ethyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-9-7(13)4-11-6(5-12)3-10-8(11)14/h3,12H,2,4-5H2,1H3,(H,9,13)(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSALSSIIGZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CNC1=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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